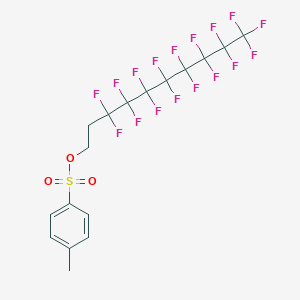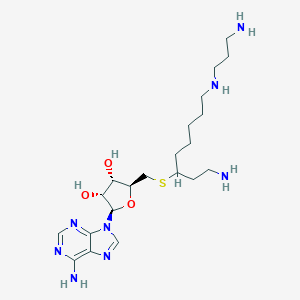
Adodatad
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adodatad is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it a useful tool in various scientific studies. In
作用機序
The mechanism of action of Adodatad is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes. This binding can lead to changes in the structure or function of the protein, which can then be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
Adodatad has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, and it has also been shown to modulate the activity of specific cellular pathways. Additionally, Adodatad has been found to be relatively non-toxic to cells and tissues, making it a useful tool for studying biological systems.
実験室実験の利点と制限
One of the main advantages of using Adodatad in lab experiments is its versatility. It can be used in a variety of different applications, from protein structure determination to cellular imaging studies. Additionally, Adodatad is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers.
However, there are also some limitations to using Adodatad in lab experiments. For example, its binding affinity to certain proteins or enzymes may be too weak or too strong, making it difficult to achieve the desired effect. Additionally, Adodatad may not be suitable for all types of experiments, and researchers must carefully consider its properties and limitations before using it in their studies.
将来の方向性
There are many potential future directions for research involving Adodatad. One area of interest is the development of new synthetic methods for producing Adodatad and related compounds. Additionally, researchers are interested in exploring the use of Adodatad in new applications, such as drug discovery and development.
Another potential area of research is the investigation of Adodatad's mechanism of action. By understanding how Adodatad interacts with specific proteins or enzymes, researchers may be able to develop new therapies for a range of diseases.
Conclusion:
Adodatad is a versatile and useful tool for scientific research. Its unique properties make it a valuable tool for studying a range of biological systems, from proteins to cellular pathways. While there are some limitations to using Adodatad in lab experiments, its potential applications and future directions make it an exciting area of research for the scientific community.
合成法
Adodatad is synthesized through a multistep process that involves the use of various chemical reagents and techniques. The first step involves the reaction of a primary amine with an aldehyde to form an imine intermediate. This intermediate is then reduced using a reducing agent to form the corresponding amine. The final step involves the reaction of the amine with a carboxylic acid to form the desired Adodatad compound.
科学的研究の応用
Adodatad has a wide range of applications in scientific research. It has been used as a fluorescent probe in biological imaging studies, as well as a tool for studying the structure and function of proteins. Additionally, Adodatad has been used to study the mechanism of action of various enzymes and to investigate the role of specific cellular pathways in disease states.
特性
CAS番号 |
118436-57-0 |
|---|---|
製品名 |
Adodatad |
分子式 |
C21H38N8O3S |
分子量 |
482.6 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2-[[1-amino-8-(3-aminopropylamino)octan-3-yl]sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C21H38N8O3S/c22-7-4-10-25-9-3-1-2-5-14(6-8-23)33-11-15-17(30)18(31)21(32-15)29-13-28-16-19(24)26-12-27-20(16)29/h12-15,17-18,21,25,30-31H,1-11,22-23H2,(H2,24,26,27)/t14?,15-,17-,18-,21-/m1/s1 |
InChIキー |
IYEWZPHRHXRMCW-BWZSZYTASA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(CCCCCNCCCN)CCN)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCNCCCN)CCN)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCNCCCN)CCN)O)O)N |
同義語 |
AdoDATAD S-adenosyl-1,12-diamino-3-thio-9-azadodecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



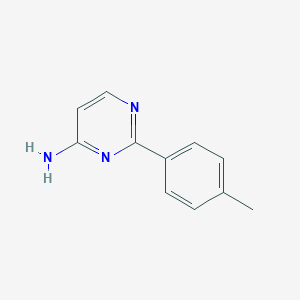
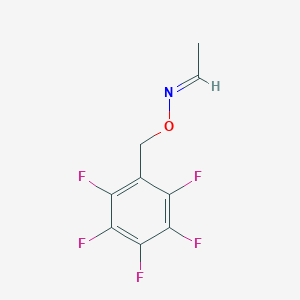
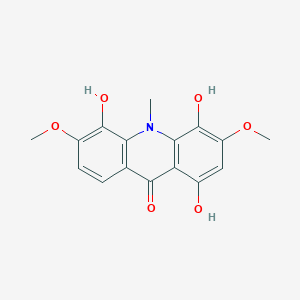

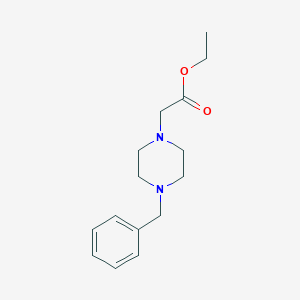
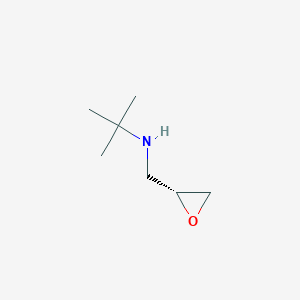



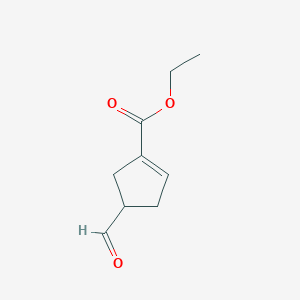

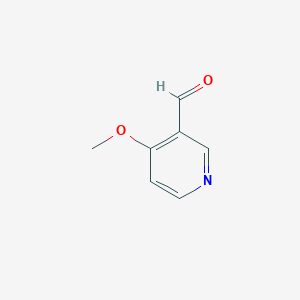
![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)
